
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is a chemical compound with the molecular formula C16H35N3O2 It is characterized by the presence of a decylamino group attached to an ethylamino chain, which is further connected to a glycine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine typically involves the reaction of decylamine with ethylenediamine, followed by the introduction of a glycine moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Decylamine Reaction: Decylamine is reacted with ethylenediamine in the presence of a suitable solvent.
Glycine Introduction: The resulting intermediate is then reacted with glycine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions for substitution reactions may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine involves its interaction with specific molecular targets and pathways The decylamino group can interact with hydrophobic regions of biomolecules, while the glycine moiety may participate in hydrogen bonding and other interactions
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-((2-(Dodecylamino)ethyl)amino)ethyl)glycine: Similar structure with a dodecyl group instead of a decyl group.
N-(2-((2-(Octylamino)ethyl)amino)ethyl)glycine: Contains an octyl group instead of a decyl group.
Uniqueness
N-(2-((2-(Decylamino)ethyl)amino)ethyl)glycine is unique due to its specific decylamino group, which imparts distinct hydrophobic properties and potential interactions with biomolecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
176234-88-1 |
|---|---|
Molekularformel |
C16H35N3O2 |
Molekulargewicht |
301.47 g/mol |
IUPAC-Name |
2-[2-[2-(decylamino)ethylamino]ethylamino]acetic acid |
InChI |
InChI=1S/C16H35N3O2/c1-2-3-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(20)21/h17-19H,2-15H2,1H3,(H,20,21) |
InChI-Schlüssel |
KJCUXIMAHDQOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCNCCNCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


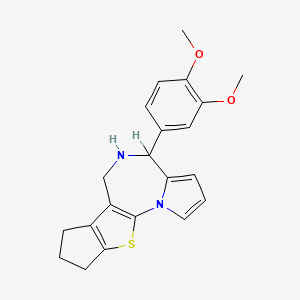
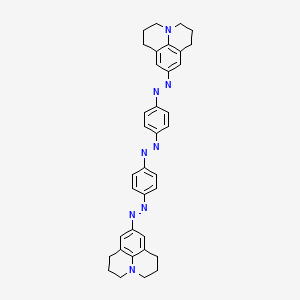
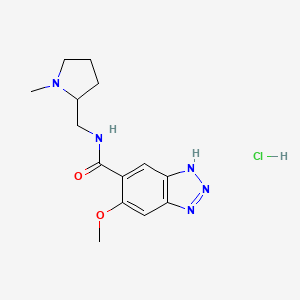
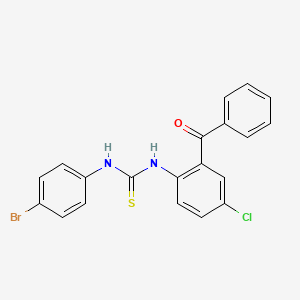
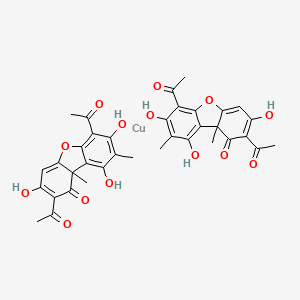
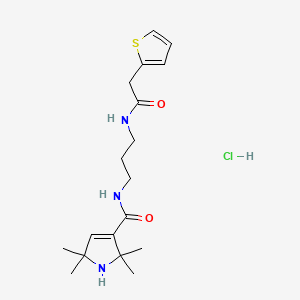
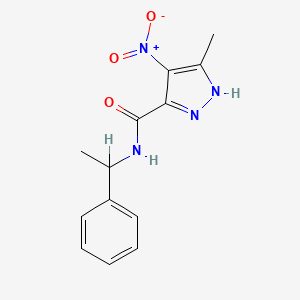
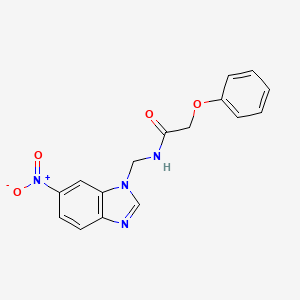

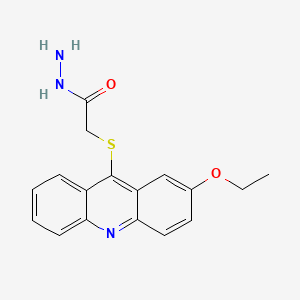


![N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(2-cyanoethyl)[2-(2-ethoxyethoxy)ethyl]amino]phenyl]acetamide](/img/structure/B12705140.png)

